(betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester
CAS No.: 146579-93-3
Cat. No.: VC20838811
Molecular Formula: C11H21NO2
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146579-93-3 |
|---|---|
| Molecular Formula | C11H21NO2 |
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | ethyl (3R)-3-amino-3-cyclohexylpropanoate |
| Standard InChI | InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m1/s1 |
| Standard InChI Key | OPYRHFMTVLVICO-SNVBAGLBSA-N |
| Isomeric SMILES | CCOC(=O)C[C@H](C1CCCCC1)N |
| SMILES | CCOC(=O)CC(C1CCCCC1)N |
| Canonical SMILES | CCOC(=O)CC(C1CCCCC1)N |
Introduction
Chemical Identity and Nomenclature
(betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester, identified by CAS Registry Number 146579-93-3, represents a class of compounds with significant potential in pharmaceutical applications. This compound is also known by its systematic name ethyl (3R)-3-amino-3-cyclohexylpropanoate, which reflects its precise chemical structure and stereochemistry . The "betaR" designation in the name specifically indicates the R-configuration at the beta position, highlighting the importance of stereochemistry in its functional properties and biological interactions. This stereochemical specification is critical for researchers working with this compound, as the spatial arrangement of its atoms directly influences its biological activity and suitability for various synthetic applications.
The compound belongs to the broader family of β-amino acid derivatives, which have gained substantial attention in medicinal chemistry due to their versatility as building blocks for more complex bioactive molecules. These building blocks often serve as key intermediates in multi-step synthetic pathways toward pharmaceutically relevant compounds. Understanding the precise chemical identity of this compound requires recognizing its functional groups: an amine group, a cyclohexyl ring, and an ethyl ester moiety, all of which contribute to its chemical behavior and reactivity patterns in various experimental contexts.
Molecular Composition and Structure
The molecular formula of (betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester is C11H21NO2, corresponding to a molecular weight of 199.29 g/mol . The structure comprises a cyclohexane ring attached to a propanoic acid ethyl ester chain with an amino group at the beta position. This specific structural arrangement gives the compound its characteristic chemical properties and reactivity patterns that make it valuable in synthetic organic chemistry. The presence of both basic (amine) and ester functional groups in the molecule creates interesting reactivity profiles that can be exploited in various transformation reactions.
The structure-activity relationship studies have indicated that the cyclohexyl ring provides hydrophobicity that may enhance membrane permeability, while the amino group serves as a potential hydrogen bond donor in biological systems. These structural features collectively contribute to the compound's potential applications in pharmaceutical research and development. Additionally, the ethyl ester group represents a protected carboxylic acid functionality that can be readily hydrolyzed under appropriate conditions to generate the corresponding carboxylic acid derivative for further functionalization or to enhance water solubility in biological systems.
Biological Activity and Mechanistic Insights
(betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester exhibits notable biological activity through its interactions with neurotransmitter systems in the central nervous system. Specifically, it has been reported to function as an agonist at metabotropic glutamate receptors (mGluRs), which are involved in synaptic plasticity and neurotransmission processes fundamental to neural function. This activity at mGluRs suggests potential applications in treating conditions characterized by glutamatergic dysfunction, including certain neurological disorders.
In addition to its effects on glutamatergic transmission, there is evidence suggesting that the compound may influence GABAergic transmission, potentially leading to anxiolytic effects. This dual-action profile on both excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission systems makes the compound particularly interesting for researchers investigating complex neurological conditions that involve imbalances in these neurotransmitter systems. The precise molecular mechanisms underlying these effects warrant further investigation to fully understand the compound's potential therapeutic applications.
| Structural Feature | Potential Impact on Activity | Optimization Strategies |
|---|---|---|
| Stereochemistry at β-position | Determines receptor binding specificity | Synthesis of pure stereoisomers |
| Cyclohexyl ring | Influences hydrophobicity and receptor interactions | Ring size modifications, substitutions |
| Amine group | Hydrogen bonding, ionic interactions | Alkylation, conversion to amides |
| Ethyl ester | Membrane permeability, metabolic stability | Ester homologation, bioisosteric replacement |
This theoretical analysis provides a framework for understanding how structural modifications might influence the compound's biological profile, guiding future medicinal chemistry efforts aimed at optimizing activity and pharmacokinetic properties.
Research Limitations and Future Directions
Current research on (betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester faces several limitations that should be addressed in future investigations. First, detailed pharmacokinetic and pharmacodynamic studies appear to be limited in the published literature, making it difficult to fully assess the compound's potential as a therapeutic agent. Comprehensive studies examining absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles would provide valuable insights for drug development efforts focused on this compound and its derivatives.
Additionally, while the compound has been reported to act on metabotropic glutamate receptors and potentially influence GABAergic transmission, the specificity of these effects and the precise molecular mechanisms involved require further elucidation. Detailed receptor binding studies, functional assays, and structural biology approaches would help clarify the compound's mode of action and guide rational optimization efforts.
Future Research Priorities
Future research on (betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester should prioritize several key areas to advance understanding of its potential applications. These priorities include:
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Detailed mechanistic studies to elucidate the precise molecular interactions with metabotropic glutamate receptors and other potential targets.
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Comprehensive pharmacokinetic studies to characterize absorption, distribution, metabolism, and excretion profiles.
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Development of more selective derivatives with enhanced target specificity and improved pharmacokinetic properties.
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Evaluation of efficacy in relevant animal models of neurological disorders and cancer.
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Safety and toxicology assessments to identify potential liabilities early in the development process.
Addressing these research priorities would significantly advance understanding of this compound's potential as a therapeutic agent or chemical tool for investigating neurological processes and disease mechanisms. Collaborative efforts between medicinal chemists, pharmacologists, and clinical researchers would facilitate progress in these areas.
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